molecular formula C14H13ClFN3O3S2 B2636567 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034239-86-4

5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2636567
CAS No.: 2034239-86-4
M. Wt: 389.84
InChI Key: UEYTWMQHAFSDLS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound known for its unique structural features and wide range of applications in various scientific fields. This compound belongs to the class of thiophene carboxamides and features multiple functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common route starts with the chlorination of thiophene-2-carboxylic acid, followed by the introduction of the aminoethyl group. The final step involves the coupling of this intermediate with 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole under conditions such as elevated temperature and the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to control temperature and reaction time more precisely.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Can be achieved using oxidizing agents like potassium permanganate.

  • Reduction: : Can be achieved using reducing agents like sodium borohydride.

  • Substitution: : Can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Requires oxidizing agents and acidic or basic conditions.

  • Reduction: : Requires reducing agents and often mild conditions.

  • Substitution: : Requires nucleophiles and sometimes catalysts like palladium.

Major Products Formed

  • Oxidation: : Leads to the formation of sulfoxides or sulfones.

  • Reduction: : Leads to the formation of amines or alcohols.

  • Substitution: : Yields various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in multiple scientific fields, including:

  • Chemistry: : As an intermediate in the synthesis of other complex molecules.

  • Biology: : As a probe in molecular biology to study enzyme interactions.

  • Medicine: : Investigated for its potential as a pharmaceutical agent.

  • Industry: : Used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide exerts its effects often involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, inhibiting their function.

  • Pathways Involved: : Can interfere with biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Compared to similar compounds, 5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide stands out due to:

  • Unique Functional Groups: : The combination of chlorothiophene and fluoro-dioxidobenzo-thiadiazole moieties is rare.

  • Reactivity: : Higher reactivity due to multiple functional groups.

List of Similar Compounds

  • 5-chloro-N-(2-(6-fluoro-3-methylbenzothiazol-1-yl)ethyl)thiophene-2-carboxamide

  • 5-chloro-N-(2-(6-fluoro-2,2-dioxidobenzo[c][1,2,5]oxadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide

This compound's unique structure and diverse reactivity make it a valuable target for research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S2/c1-18-10-3-2-9(16)8-11(10)19(24(18,21)22)7-6-17-14(20)12-4-5-13(15)23-12/h2-5,8H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYTWMQHAFSDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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